Tiprenolol hydrochloride
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Overview
Description
Tiprenolol hydrochloride is a beta-adrenergic receptor antagonist, commonly used in scientific research for its pharmacological properties. It is known for its strong beta-adrenergic blocking activity and relatively less strong negative inotropic activity . This compound is often compared to propranolol, another beta-blocker, but with some distinct differences in its effects on heart rate and arterial pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiprenolol hydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 1-(2-methylthio)phenoxy-3-chloropropane with isopropylamine to form the base compound, which is then converted to its hydrochloride salt . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as crystallization and lyophilization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Tiprenolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the sulfur-containing group in the compound.
Reduction: Reduction reactions can alter the functional groups attached to the aromatic ring.
Substitution: Commonly involves the replacement of functional groups on the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with altered pharmacological properties .
Scientific Research Applications
Tiprenolol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Tiprenolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and arterial pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Practolol: A beta-blocker with a different profile of activity and side effects compared to Tiprenolol hydrochloride.
Atenolol: A selective beta-1 adrenergic receptor antagonist with fewer central nervous system side effects.
Uniqueness
This compound is unique in its balance of beta-adrenergic blocking activity and relatively mild negative inotropic effects. This makes it a valuable compound for research, particularly in studies where a less pronounced effect on heart rate is desired .
Properties
CAS No. |
39832-43-4 |
---|---|
Molecular Formula |
C13H22ClNO2S |
Molecular Weight |
291.84 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO2S.ClH/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H |
InChI Key |
PZWMMXHCUXTDQM-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1SC)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1SC)O.Cl |
Origin of Product |
United States |
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